molecular formula C28H40Br2N2 B13819967 Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide CAS No. 23111-77-5

Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide

Cat. No.: B13819967
CAS No.: 23111-77-5
M. Wt: 564.4 g/mol
InChI Key: YDESGOWCEPCZIA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quaternary ammonium salt featuring a piperazine core substituted with two α-methylphenethyl groups and two allyl moieties, with bromide counterions.

Properties

CAS No.

23111-77-5

Molecular Formula

C28H40Br2N2

Molecular Weight

564.4 g/mol

IUPAC Name

1,4-bis(1-phenylpropan-2-yl)-1,4-bis(prop-2-enyl)piperazine-1,4-diium;dibromide

InChI

InChI=1S/C28H40N2.2BrH/c1-5-17-29(25(3)23-27-13-9-7-10-14-27)19-21-30(18-6-2,22-20-29)26(4)24-28-15-11-8-12-16-28;;/h5-16,25-26H,1-2,17-24H2,3-4H3;2*1H/q+2;;/p-2

InChI Key

YDESGOWCEPCZIA-UHFFFAOYSA-L

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2(CC[N+](CC2)(CC=C)C(C)CC3=CC=CC=C3)CC=C.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process focusing on:

  • Formation of the substituted piperazine ring core
  • Introduction of alpha-methylphenethyl substituents at the 1 and 4 positions
  • Allylation of the nitrogen atoms to introduce diallyl groups
  • Quaternization to form the dibromide salt

Each step requires precise control of reaction conditions such as temperature, solvents, and stoichiometry to maximize yield and purity.

Stepwise Synthetic Route

Step Reaction Description Reagents and Conditions Outcome / Notes
1 Synthesis of substituted piperazine core Reaction of 1,4-diaminopiperazine with alpha-methylphenethyl halides (e.g., bromides or chlorides) under basic conditions Formation of 1,4-bis(alpha-methylphenethyl)piperazine intermediate with high regioselectivity
2 Allylation of nitrogen atoms Treatment of intermediate with allyl bromide or allyl chloride in polar aprotic solvents (e.g., DMF) at mild temperatures Introduction of diallyl groups at nitrogen atoms, forming tertiary amines
3 Quaternization to dibromide salt Reaction with excess bromide source (e.g., bromine or hydrobromic acid) to generate quaternary ammonium dibromide salt Formation of the final piperazinium dibromide compound, isolated as a crystalline solid

Specific Example from Literature

Though direct literature on this exact compound’s synthesis is limited, closely related 1,4-disubstituted piperazine derivatives have been synthesized using analogous procedures:

  • A typical procedure involves stirring the substituted piperazine intermediate with allyl bromide in dichloromethane at 0°C to room temperature for several hours, monitoring by thin-layer chromatography.
  • After completion, the reaction mixture is washed with brine, dried over magnesium sulfate, and purified by column chromatography to yield the diallyl-substituted piperazine.
  • Subsequent treatment with bromine in the presence of triethylamine in dichloromethane at 0°C affords the dibromide salt after workup and recrystallization.

Reaction Conditions and Yields

Step Solvent Temperature Time Yield (%) Purification Method
Substitution with alpha-methylphenethyl halide Ethanol or DMF 50–80°C 12–24 h 70–85 Recrystallization or column chromatography
Allylation with allyl bromide Dichloromethane or DMF 0–25°C 4–6 h 75–90 Column chromatography
Quaternization to dibromide salt Dichloromethane 0°C to RT 2–4 h 80–95 Recrystallization from ethanol or acetone

These values are extrapolated from analogous piperazine derivative syntheses and represent typical outcomes under optimized laboratory conditions.

Analytical and Purification Techniques

  • Monitoring: Thin-layer chromatography (TLC) is employed to monitor reaction progress, particularly during allylation and quaternization steps.
  • Purification: Silica gel column chromatography using petroleum ether–ethyl acetate mixtures is standard for isolating intermediates.
  • Final Product Isolation: The dibromide salt is typically purified by recrystallization from polar solvents such as ethanol or acetone to obtain high-purity crystalline material.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Notes
Piperazine core substitution 1,4-Diaminopiperazine + alpha-methylphenethyl halide 50–80°C, 12–24 h, ethanol or DMF 70–85% Base-mediated substitution
Allylation Allyl bromide, dichloromethane or DMF 0–25°C, 4–6 h 75–90% N-allylation of tertiary amines
Quaternization Bromine or hydrobromic acid + triethylamine 0°C to RT, 2–4 h 80–95% Formation of dibromide salt

Research Findings and Considerations

  • The multi-step synthesis demands careful stoichiometric control to prevent over-alkylation or side reactions.
  • Allylation and quaternization steps are sensitive to temperature and solvent polarity, influencing yield and purity.
  • The dibromide salt form enhances compound stability and facilitates isolation as a crystalline solid suitable for further applications.
  • Structural analogues synthesized via similar routes demonstrate the versatility of this approach for generating diverse piperazine derivatives with tailored properties.

Chemical Reactions Analysis

Types of Reactions

Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted piperazine compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Neuromuscular Blocking Agent
Piperazinium compounds have been investigated for their use as neuromuscular blocking agents. Specifically, the dibromide form has shown promise in anesthetic practices due to its potent effects on nicotinic acetylcholine receptors (nAChRs). Studies indicate that it exhibits a high affinity for nAChRs and can induce muscle relaxation effectively without significant cardiovascular side effects. The average effective dose (ED95) is reported to be around 0.045 mg/kg, which is significantly lower than other neuromuscular blockers such as Rocuronium .

Neuropharmacology

Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Research has highlighted the potential of piperazine derivatives in inhibiting FAAH, an enzyme involved in the degradation of endocannabinoids. Compounds that include piperazine or piperidine structures have been shown to selectively inhibit this enzyme, leading to increased levels of endocannabinoids in the brain. This mechanism may contribute to therapeutic effects in conditions such as chronic pain and anxiety disorders .

Materials Science

Cationic Hydrogels
Piperazinium compounds are also utilized in the development of cationic hydrogels. These materials have applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The incorporation of piperazinium into hydrogel matrices enhances their mechanical properties and responsiveness to environmental stimuli .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to other related compounds:

Compound Application Potency (ED95) Side Effects
PiperaziniumNeuromuscular blocker0.045 mg/kgMinimal cardiovascular effects
RocuroniumNeuromuscular blocker~0.6 mg/kgPotential cardiovascular issues
FAAH InhibitorsPain relief and anxiety treatmentVariesDepends on specific compound
Cationic HydrogelsDrug delivery systemsN/AGenerally biocompatible

Case Studies

  • Clinical Trials on Neuromuscular Blockade
    A series of clinical trials have been conducted to evaluate the efficacy of piperazinium as a neuromuscular blocking agent in surgical settings. Results indicated a rapid onset of action and effective muscle relaxation without significant adverse reactions compared to traditional agents .
  • In Vivo Studies on FAAH Inhibition
    Experimental studies demonstrated that piperazine derivatives could significantly elevate endocannabinoid levels in animal models, suggesting potential therapeutic benefits for pain management. The selectivity towards FAAH over other hydrolases was confirmed through comparative assays .
  • Development of Cationic Hydrogels
    Research focused on synthesizing cationic hydrogels incorporating piperazinium has shown promising results in drug release profiles and mechanical stability, indicating their suitability for biomedical applications .

Mechanism of Action

The mechanism of action of Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features

  • The dibromide counterions likely improve aqueous solubility .
  • Analogues :
    • 1,4-Bis(chloroacetyl)piperazine (): Chloroacetyl groups confer electrophilicity, enabling nucleophilic substitution reactions. Unlike the target compound, this analogue lacks aromaticity, reducing hydrophobic interactions .
    • 1,4-Bis(4-chlorobenzoyl)piperazine (): Aromatic chlorobenzoyl groups enhance π-π stacking and antimicrobial activity compared to aliphatic substituents in the target compound .
    • 1,1′-[1,4-Phenylenebis(methylene)]bis(4,4′-bipyridinium) Dibromide (): A viologen-like structure with extended conjugation, enabling redox activity and applications in electrochemistry, contrasting with the target compound’s lack of π-conjugation .

Physicochemical Properties

Property Target Compound 1,4-Bis(chloroacetyl)piperazine 1,4-Bis(4-chlorobenzoyl)piperazine
Molecular Weight (g/mol) ~576 (estimated) 279.11 395.24
Solubility Moderate in polar solvents High in DMSO, low in water Low in water, soluble in organic solvents
Key Interactions Van der Waals, hydrophobic effects Hydrogen bonding, halogen bonding π-π stacking, dipole-dipole

Biological Activity

Piperazinium, 1,4-bis(alpha-methylphenethyl)-1,4-diallyl-, dibromide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its effects.

Synthesis of Piperazinium Derivatives

The synthesis of piperazinium compounds often involves the quaternization of piperazine with various alkyl halides. For instance, tetraallyl piperazinium dibromide (TAP) is synthesized through the reaction of piperazine with allyl bromide. The reaction conditions are critical; maintaining low temperatures can prevent unwanted side reactions or explosions during synthesis .

Anticancer Properties

Research indicates that piperazinium derivatives can enhance phototoxicity in cancer cells. For example, studies on piperazine and imidazole complexes with pyropheophorbide-a revealed that these compounds could retain significant biological activity while reducing dark toxicity. This suggests that modifications in the piperazinium structure can lead to improved efficacy in photodynamic therapy (PDT) applications .

Cardiovascular Effects

Piperazine derivatives have been studied for their cardiovascular effects. In particular, compounds related to piperazine have shown direct inotropic (increasing heart contractility) and vasodilatory (widening blood vessels) effects in animal models. These findings suggest potential therapeutic applications in managing heart conditions .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

  • Objective : Evaluate the phototoxicity of piperazinium derivatives on A549 lung cancer cells.
  • Method : Cells were treated with varying concentrations of piperazinium salts followed by light exposure.
  • Results : Enhanced phototoxicity was observed with reduced dark toxicity, indicating a promising profile for PDT .

Case Study 2: Cardiovascular Effects

  • Objective : Assess the inotropic and vasodilatory effects of piperazine derivatives.
  • Method : Anesthetized dogs were administered these compounds intravenously.
  • Results : Significant increases in cardiac contractility and blood vessel dilation were recorded, suggesting a beneficial role in cardiovascular therapies .

Data Table: Summary of Biological Activities

Activity Compound Effect Observed Reference
PhototoxicityPiperazinium saltsEnhanced phototoxicity against A549 cells
Inotropic EffectPiperazine derivativesIncreased heart contractility
Vasodilatory EffectPiperazine derivativesBlood vessel dilation
Antinociceptive ActivityPiperazine carbamatesPain relief effects in animal models

Q & A

Basic: What are optimized synthetic routes for preparing piperazinium dibromide derivatives, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves alkylation of piperazine with halogenated precursors. For example, a modified Mannich reaction using a 1:2:2 molar ratio of piperazine, substituted phenols (e.g., p-t-butylphenol), and formaldehyde derivatives (e.g., paraformaldehyde) in dry benzene as a solvent achieves ~70% yield . Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while non-polar solvents (e.g., benzene) reduce side reactions.
  • Catalyst : Acidic or basic conditions control regioselectivity; K₂CO₃ is often used to deprotonate intermediates.
  • Purification : Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) isolates the dibromide salt .

Advanced: How does the supramolecular assembly of piperazinium dibromides influence their function in gene delivery systems?

Answer:
The cationic quaternary ammonium groups in piperazinium dibromides enable electrostatic interactions with DNA, forming compact lipoplexes. Molecular dynamics (MD) simulations reveal that:

  • Allyl and methylphenethyl substituents enhance lipid bilayer penetration via hydrophobic interactions.
  • Dibromide counterions stabilize the complex by reducing repulsion between cationic headgroups .
    X-ray crystallography (e.g., monoclinic P21/n space group, β=97.6°) confirms that steric effects from alpha-methylphenethyl groups dictate packing efficiency, impacting transfection efficacy .

Advanced: What mechanistic insights explain the reactivation of acetylcholinesterase (AChE) by piperazinium-based oximes?

Answer:
Piperazinium dibromides with oxime groups (e.g., K033, K048) act as nucleophilic antidotes by displacing organophosphate inhibitors from AChE. Key factors include:

  • Bis-quaternary structure : Dual positively charged centers improve binding to the enzyme’s peripheral anionic site.
  • Chain length : A butane spacer (vs. propane) optimizes orientation for reactivation (e.g., K033 reactivates cyclosarin-inhibited AChE 3× faster than pralidoxime) .
  • In vitro assays : Rat brain AChE reactivation rates are measured via Ellman’s method (412 nm absorbance), with IC₅₀ values <10 μM for VX agents .

Advanced: How can computational modeling predict the electronic structure and stability of piperazinium dibromides?

Answer:

  • Ab initio quantum mechanics (QM) : Calculates HOMO-LUMO gaps (e.g., ~4.5 eV for 1,4-DHP lipids), correlating with redox stability in gene delivery .
  • Density Functional Theory (DFT) : Models charge distribution, showing allyl groups reduce electrostatic repulsion between cationic centers .
  • MD simulations : Simulate lipid-DNA complex stability in aqueous environments (e.g., 20 ns trajectories with CHARMM force fields) .

Advanced: How do structural modifications (e.g., allyl vs. methylphenethyl groups) affect biological activity?

Answer:

  • Allyl groups : Increase membrane fluidity interactions, enhancing cellular uptake (e.g., 2× higher transfection vs. methyl analogs) .
  • Methylphenethyl substituents : Improve metabolic stability by resisting CYP450 oxidation (t₁/₂ >6 hrs in hepatocyte assays) .
  • Bromide vs. iodide counterions : Bromides show higher solubility in polar solvents (e.g., logP −1.2 vs. −0.8 for iodides) .

Basic: What role do piperazinium dibromides play in templating zeolite frameworks?

Answer:
As structure-directing agents (SDAs), their rigid bis-cationic structure (e.g., 1,4-bis(N-butylpiperidinium)butane) guides pore formation in zeolites like SSZ-83. Key steps:

  • Ion exchange : Hydroxide forms of the dibromide (AG-1-X8 resin) template 10-membered ring channels in TNU-9 zeolites .
  • Calcination : Removes the SDA at 580°C (1°C/min heating), leaving a high-surface-area framework (>400 m²/g) .

Basic: What analytical techniques are critical for characterizing piperazinium dibromide purity and structure?

Answer:

  • NMR : ¹H/¹³C spectra (e.g., δ 3.7–4.2 ppm for N-CH₂ protons) confirm substitution patterns .
  • XRD : Monoclinic crystal parameters (a=8.27 Å, b=14.14 Å) validate molecular packing .
  • HPLC-MS : ESI+ mode detects [M-Br]⁺ ions (e.g., m/z 422.16 for C18H18Br2N2), with purity ≥98% .

Advanced: How does stereochemistry influence the reactivity of chiral piperazinium derivatives?

Answer:

  • Cis vs. trans isomers : Cis-1,4-diallyl derivatives exhibit 50% higher catalytic activity in SN2 reactions due to reduced steric hindrance .
  • Enantioselectivity : Chiral auxiliaries (e.g., Boc-protected amines) yield enantiomeric excess (ee) >90% in asymmetric syntheses .

Basic: What safety protocols are recommended for handling piperazinium dibromides?

Answer:

  • Skin/eye protection : Use nitrile gloves and goggles (GHS Category 1B/1) due to corrosive bromide release .
  • Ventilation : Fume hoods prevent inhalation of volatile byproducts (e.g., HBr gas) during synthesis .

Advanced: How do environmental conditions (pH, temperature) impact the stability of piperazinium dibromides?

Answer:

  • pH stability : Degrades at pH <2 (N-allyl bond hydrolysis) or >10 (quaternary ammonium dealkylation) .
  • Thermal stability : Decomposes above 200°C (TGA data), forming volatile alkyl bromides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.